molecular formula C5H7ClN2S B1382529 4-Ethenyl-1,3-thiazol-2-amine hydrochloride CAS No. 1803610-09-4

4-Ethenyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1382529
CAS No.: 1803610-09-4
M. Wt: 162.64 g/mol
InChI Key: ZPJXGJDWGLBUDE-UHFFFAOYSA-N
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Description

4-Ethenyl-1,3-thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 4-Ethenyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization and condensation of haloketones with thioamide . This process is widely popular for the synthesis of thiazole moieties. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethenyl-1,3-thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethenyl-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-Ethenyl-1,3-thiazol-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.

Biological Activity

4-Ethenyl-1,3-thiazol-2-amine hydrochloride is a thiazole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, biochemical pathways, and comparative efficacy against various diseases.

  • Molecular Formula : C5_5H7_7ClN2_2S
  • Molecular Weight : 162.64 g/mol

Thiazole derivatives, including this compound, exhibit diverse biological activities through various mechanisms:

  • Target Interaction : Thiazoles often interact with specific biological targets such as enzymes and receptors.
  • Biochemical Pathways : They can influence several pathways, including those involved in inflammation and cell proliferation.
  • Analgesic and Anti-inflammatory Effects : Studies have reported significant analgesic and anti-inflammatory activities attributed to the modulation of pro-inflammatory cytokines and pain pathways.

Biological Activities

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits antibacterial activity against pathogens like Mycobacterium tuberculosis .
Anticancer Potential to inhibit cancer cell proliferation by disrupting microtubule dynamics .
Anti-inflammatory Reduces inflammation by modulating cytokine release .
Analgesic Demonstrates pain-relieving properties through central nervous system pathways.

Case Studies and Research Findings

Several studies have evaluated the efficacy of thiazole derivatives in various biological contexts:

  • Antimicrobial Activity :
    • A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
  • Anticancer Properties :
    • Research demonstrated that compounds similar to this compound bind to the colchicine site of tubulin, leading to disrupted microtubule dynamics and induced apoptosis in cancer cells .
    • A specific derivative showed IC50_{50} values in the low nanomolar range against multiple cancer cell lines, indicating potent antiproliferative activity .
  • Neuroprotective Effects :
    • In vitro studies indicated that certain thiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole-based compounds to evaluate its relative efficacy:

Compound NameActivity TypeIC50_{50} (nM)Notes
4-Phenyl-1,3-thiazol-2-amineAntileishmanialN/AEffective against Leishmania species
4-Ethyl-1,3-thiazol-2-aminesAnticancerVariesUsed in various industrial applications
2-AminothiazoleAntiviral/AntifungalN/ABroad-spectrum antimicrobial properties

Properties

IUPAC Name

4-ethenyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c1-2-4-3-8-5(6)7-4;/h2-3H,1H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJXGJDWGLBUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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